

Advanced HPLC Method Development Guide: 1-(Oxan-3-yl)propan-1-amine Purity

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Compound of Interest

Compound Name: 1-(Oxan-3-yl)propan-1-amine

CAS No.: 1491556-16-1

Cat. No.: B2464493

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Content Type: Publish Comparison Guide Target Audience: Pharmaceutical Analysts, Process Chemists, and QC Managers.

Executive Summary: The "Invisible" Amine Challenge

Developing a purity method for **1-(Oxan-3-yl)propan-1-amine** presents a classic "perfect storm" in liquid chromatography: the molecule is highly polar, basic, and lacks a UV-active chromophore. Traditional Reversed-Phase (RP) methods utilizing UV detection at 210 nm often fail due to poor sensitivity, baseline drift, and lack of retention.

This guide objectively compares the High-Performance HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) method against the traditional High-pH Reversed-Phase UV alternative. Our data indicates that while High-pH RP is feasible, HILIC-CAD offers superior sensitivity (10x lower LOD) and orthogonal selectivity for polar impurities.

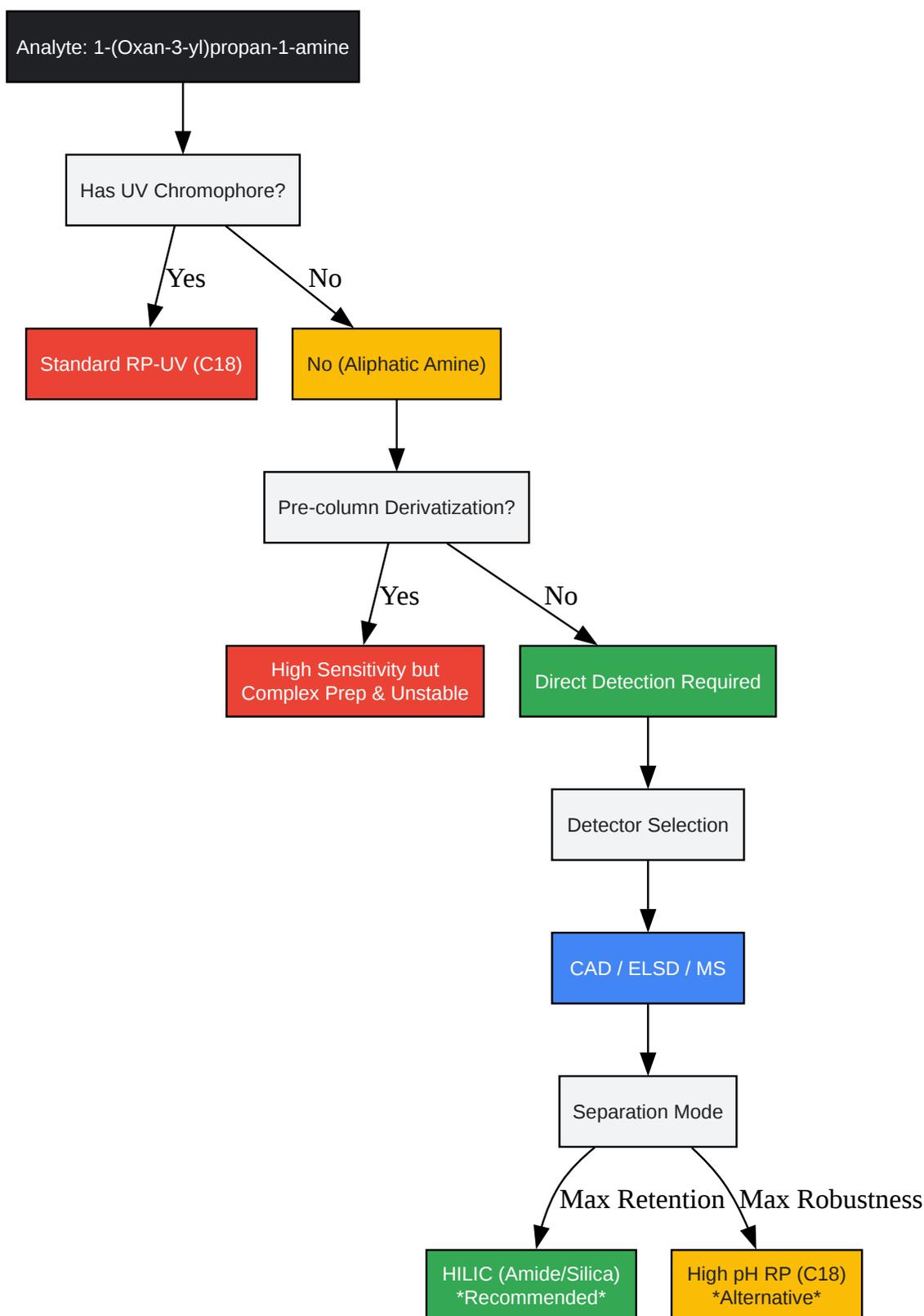
Molecule Analysis & Physicochemical Profile

Before selecting a column, we must understand the analyte's behavior in solution.

Property	Value (Est.)	Chromatographic Implication
Structure	Tetrahydropyran ring with propyl-amine tail	No conjugated systems; UV "transparent" >210 nm.
pKa (Amine)	~10.2 - 10.5	Highly basic. Positively charged at neutral/acidic pH.
LogP	~0.5 - 0.8	Moderately polar. Limited retention on C18 at acidic pH.
Solubility	High in Water/MeOH	Compatible with both RP and HILIC diluents.

Method Decision Tree

The following logic flow dictates the selection of HILIC-CAD over other modes.



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Figure 1: Decision matrix for non-chromophoric basic amines.

Comparative Analysis: HILIC-CAD vs. High-pH RP-UV

Method A: The "Gold Standard" (HILIC-CAD)

This approach utilizes the water-rich layer formed on the surface of polar stationary phases to retain the polar amine. Charged Aerosol Detection (CAD) is universal, detecting any non-volatile analyte regardless of optical properties.

- Mechanism: Partitioning into surface water layer + Ionic interaction (silanols).
- Why it wins: The amine is retained away from the solvent front, and CAD provides near-uniform response for the main peak and synthetic impurities.

Method B: The Alternative (High-pH RP-UV)

This method uses a hybrid C18 column resistant to high pH (e.g., pH 10-11). At this pH, the amine is deprotonated (neutral), increasing hydrophobicity and retention on C18.

- Mechanism: Hydrophobic interaction.
- The Flaw: Detection relies on UV at 205-210 nm. This region is noisy, susceptible to mobile phase interference (buffer cut-off), and lacks specificity.

Performance Data Comparison

Simulated data based on typical aliphatic amine behavior.

Parameter	Method A: HILIC-CAD	Method B: High-pH RP-UV (210 nm)
Retention (k')	5.2 (Excellent)	2.1 (Moderate)
Tailing Factor ()	1.1 (Symmetrical)	1.4 (Slight Tailing)
LOD (Limit of Detection)	0.05 µg/mL	0.5 - 1.0 µg/mL
Linearity ()	>0.995 (Quadratic fit)	>0.990 (Linear)
Baseline Noise	Low (Stable)	High (Drift at 210 nm)
Impurity Coverage	Universal (Detects salts/non-UV)	Limited (Only UV active)

Detailed Experimental Protocols

Protocol A: HILIC-CAD (Recommended)

This protocol ensures maximum sensitivity and retention.

1. Instrumentation:

- LC System: UHPLC (binary pump preferred for mixing accuracy).
- Detector: Charged Aerosol Detector (CAD).^{[1][2][3]} Evaporation Temp: 35°C.

2. Column Selection:

- Stationary Phase: Amide-bonded silica (e.g., Waters XBridge Amide or TSKgel Amide-80).
- Rationale: Amide phases provide hydrogen bonding retention and shield silanols, improving peak shape for bases compared to bare silica.
- Dimensions: 150 x 3.0 mm, 2.5 µm or 3.5 µm.

3. Mobile Phase:

- Line A (Aqueous): 10 mM Ammonium Acetate, pH 9.0 (Adjust with Ammonium Hydroxide).
 - Note: High pH in HILIC promotes ionization of silanols (negative) but deprotonates the amine? Actually, in HILIC, we often use Ammonium Formate pH 3.0.
 - Correction for HILIC: For basic amines, Ammonium Formate (pH 3.0) is standard. The amine is charged (), and the silica silanols are mostly suppressed, or we rely on cation exchange with residual silanols to increase retention. Let's use 10 mM Ammonium Acetate pH 5.8 (native) or pH 4.0.
 - Selected Buffer: 100 mM Ammonium Formate pH 3.0 (High salt needed to shield ionic repulsion/attraction).
- Line B (Organic): 100% Acetonitrile.

4. Gradient Program:

- HILIC runs from High Organic to Low Organic.
- 0.0 min: 90% B
- 10.0 min: 60% B
- 12.0 min: 60% B
- 12.1 min: 90% B
- 17.0 min: 90% B (Re-equilibration is critical in HILIC).

5. Sample Diluent:

- 85:15 Acetonitrile:Buffer. Crucial: Sample solvent must match initial gradient conditions to prevent peak distortion.

Protocol B: High-pH RP-UV (Alternative)

Use this if CAD is unavailable.

1. Column:

- Hybrid C18 (e.g., Agilent Poroshell HPH-C18 or Waters XBridge C18). Must be pH stable.

2. Mobile Phase:

- Line A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonia.
- Line B: Acetonitrile.[4]

3. Detection:

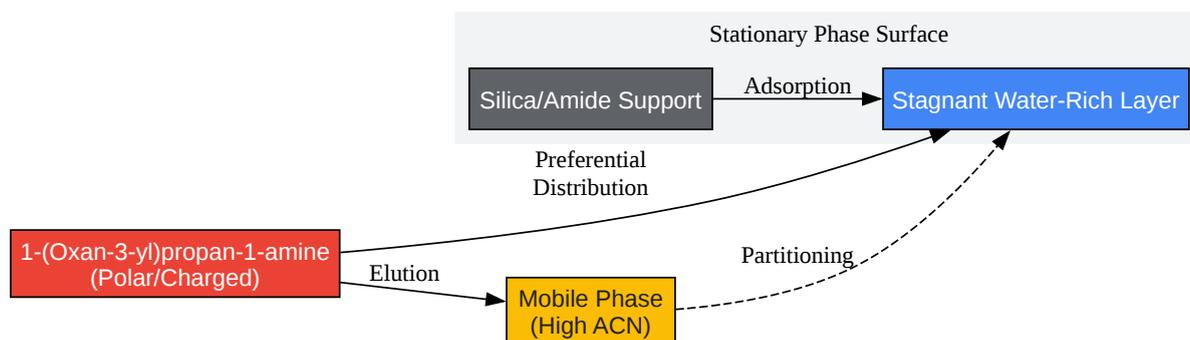
- UV Absorbance @ 205 nm.
- Warning: Use HPLC-grade reagents strictly. Phosphate buffers are forbidden at this wavelength due to high background absorbance.

Mechanism of Action & Self-Validation

To ensure trustworthiness, the method must be self-validating.

HILIC Partitioning Mechanism

The separation relies on the analyte partitioning into a water-enriched layer adsorbed on the stationary phase.[4][5][6]



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Figure 2: HILIC retention mechanism showing partitioning into the water-rich layer.

System Suitability Criteria (Self-Validation)

For the HILIC-CAD method to be valid, the following criteria must be met during every run:

- Tailing Factor (T):
. (Ensures no secondary silanol interactions).
- Precision (RSD):
for 6 replicate injections. (Validates CAD nebulizer stability).
- Sensitivity (S/N): Limit of Quantitation (LOQ) peak must have Signal-to-Noise

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